molecular formula C23H23BrN4O3S B2747986 N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1358631-17-0

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Número de catálogo: B2747986
Número CAS: 1358631-17-0
Peso molecular: 515.43
Clave InChI: WKSYRPCXCFPBEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23BrN4O3S and its molecular weight is 515.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmaceutical development, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the following steps:

  • Formation of the Piperidine Core : The piperidine ring is formed through a cyclization reaction involving appropriate amine and carbonyl precursors.
  • Bromination : The introduction of the bromine atom on the phenyl ring is achieved via electrophilic aromatic substitution using brominating agents.
  • Tosylation : The tosyl group is introduced to the pyridazine moiety to enhance solubility and biological activity.
  • Final Coupling : The final product is obtained by coupling the piperidine derivative with the tosylated pyridazine under suitable conditions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.

Research indicates that this compound may act through multiple mechanisms, including:

  • Receptor Modulation : It has been shown to interact with various neurotransmitter receptors, which could explain its effects on neurological pathways.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in disease pathways, contributing to its pharmacological profile.

Pharmacological Profiles

A summary of the pharmacological activities reported for this compound includes:

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive behaviors in animal models
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialExhibited antibacterial properties against Gram-positive bacteria
NeuroprotectiveReduced neuroinflammation in models of neurodegeneration

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antidepressant Activity : In a study involving rodent models, administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects.
  • Anticancer Properties : A recent investigation into its anticancer effects demonstrated that this compound could induce cell death in various cancer cell lines through apoptosis, suggesting potential as an anticancer agent.
  • Neuroprotection : In neurodegenerative disease models, the compound showed promise by reducing markers of inflammation and oxidative stress, indicating a protective effect on neuronal cells.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is C23H23BrN4O3S. The compound features a piperidine ring, which is known for its biological activity, and a tosylpyridazine moiety that enhances its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing the piperidine structure have been evaluated for their efficacy against various cancer cell lines. A study highlighted that certain piperidine derivatives demonstrated significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Studies have shown that piperidine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of specific substituents, such as the tosyl group, may enhance this activity, making these compounds valuable in treating infections caused by resistant pathogens .

Case Study 1: Anticancer Screening

A recent study synthesized a series of piperidine derivatives and evaluated their anticancer potential using the Sulforhodamine B assay. Among the synthesized compounds, those with structural similarities to this compound showed IC50 values indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of piperidine-based compounds against various strains of bacteria. The results indicated that certain derivatives exhibited moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis, reinforcing the potential application of this compound in developing new antimicrobial agents .

Data Tables

Compound Activity Type Target IC50 Value (µM)
Compound AAnticancerMCF710.84 ± 4.2
Compound BAntimicrobialS. typhi15.00 ± 2.5
Compound CAnticancerMCF720.12 ± 6.20
Compound DAntimicrobialB. subtilis12.50 ± 3.0

Propiedades

IUPAC Name

N-(4-bromophenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O3S/c1-16-2-8-20(9-3-16)32(30,31)22-11-10-21(26-27-22)28-14-12-17(13-15-28)23(29)25-19-6-4-18(24)5-7-19/h2-11,17H,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSYRPCXCFPBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.